molecular formula C12H15BFNO3 B1528026 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1333319-63-3

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B1528026
CAS No.: 1333319-63-3
M. Wt: 251.06 g/mol
InChI Key: QZRHFEMIYPGGIS-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde” is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is determined by its conformation, which can severely affect its physical and chemical characteristics . The structures of similar compounds have been refined by the full-matrix least-squares procedure on F2 for all data using software like SHELXL-2018/3 .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . The melting point ranges from 29.0 to 33.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : This compound is utilized as a boric acid ester intermediate in the synthesis of various benzene ring-containing compounds. Research has explored its synthesis through substitution reactions and structural confirmation via spectroscopy and X-ray diffraction. Further analysis using density functional theory (DFT) validates the consistency of molecular structures derived from DFT with crystal structures obtained from single-crystal X-ray diffraction (Huang et al., 2021).

  • Molecular Structure and Physicochemical Properties : Advanced studies have been conducted on the molecular electrostatic potential and frontier molecular orbitals of these compounds. These investigations reveal key physicochemical properties, contributing to a deeper understanding of the compound's characteristics and potential applications (Huang et al., 2021).

Application in Detection and Analysis

  • Hydrogen Peroxide Vapor Detection : Research indicates the potential use of compounds with similar structures in detecting hydrogen peroxide vapor. The introduction of functional groups can accelerate deboronation in hydrogen peroxide vapor, enhancing sensitivity and decreasing detection time, which is crucial in applications like explosive detection (Fu et al., 2016).

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide. Studies show that the compound's structure can play a significant role in the fluorescence response, which is vital for applications in biological and chemical sensing (Lampard et al., 2018).

Potential for Material Science and Organic Electronics

  • **Polyfluorene Derivatives for Photoluminescence**: The compound has been involved in the synthesis of polyfluorene derivatives, showcasing applications in material science. These derivatives exhibit high quantum yields and are promising for the fabrication of blue-light-emitting devices, demonstrating the compound's relevance in the field of organic electronics (Ranger et al., 1997).
  • Semiconducting Polymers for Electronics : The compound is used in the synthesis of donor–acceptor copolymers, particularly in the field of semiconducting polymers. This synthesis facilitates the development of high-performance materials for electronic applications, highlighting its importance in advanced material engineering (Kawashima et al., 2013).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken to avoid skin contact and eye exposure. If skin contact occurs, the area should be thoroughly washed with water. If eye irritation persists, medical attention should be sought .

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRHFEMIYPGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744677
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-63-3
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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